4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol
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Overview
Description
2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine is an organic compound characterized by the presence of an alkyne group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine typically involves the reaction of 3-methylbutan-1-amine with but-3-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The amine group can interact with biological molecules, potentially affecting enzyme activity or protein function. The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine is unique due to its specific combination of an alkyne group and an amine group, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
849200-11-9 |
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Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[8-(2,6-dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-4-3-5-14(2)19(13)23-20-18-10-21-12-24(18)17(11-22-20)15-6-8-16(25)9-7-15/h3-12,25H,1-2H3,(H,22,23) |
InChI Key |
OECWEYYAZBUCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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